Scillirosidin

Description

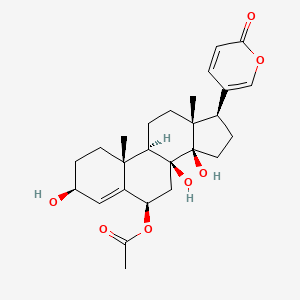

Structure

3D Structure

Properties

CAS No. |

507-59-5 |

|---|---|

Molecular Formula |

C26H34O7 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[(3S,6R,8S,9R,10R,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |

InChI |

InChI=1S/C26H34O7/c1-15(27)33-20-13-25(30)21(23(2)9-6-17(28)12-19(20)23)8-10-24(3)18(7-11-26(24,25)31)16-4-5-22(29)32-14-16/h4-5,12,14,17-18,20-21,28,30-31H,6-11,13H2,1-3H3/t17-,18+,20+,21+,23-,24+,25-,26+/m0/s1 |

InChI Key |

SOJXCEWHLPYBAF-KDVWZPTCSA-N |

SMILES |

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O)C)O |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Sourcing for Scillirosidin

Botanical Origins and Distribution of Scillirosidin-Producing Species

This compound and its glycoside scilliroside (B1681605) are notably present in several plant genera, with a significant concentration in Urginea (syn. Drimia) species.

Genus Urginea (Syn. Drimia) and Related Species

The genus Urginea, now often considered a synonym of Drimia, is a primary source of this compound and related bufadienolides google.comebi.ac.uknih.govedaegypt.gov.eg. Drimia maritima (syn. Urginea maritima), commonly known as sea squill or maritime squill, is a well-documented source google.comebi.ac.uknih.govedaegypt.gov.egedaegypt.gov.egwikipedia.orgplantaedb.comnih.gov. This bulbous plant is native to the coastal regions around the Mediterranean Sea, including southern Europe, western Asia, and northern Africa unl.eduwikipedia.orgplantaedb.com. It thrives in various habitats, including rocky coastal areas wikipedia.org.

Drimia maritima exists in different varieties, including white and red squill, both recognized for their cardiac glycoside content edaegypt.gov.egnih.gov. While scilliroside is the major toxicant in red squill, this compound is also present in smaller amounts unl.edu. Other Urginea/Drimia species, such as Urginea scilla, Urginea rubella, Urginea pancration, and Urginea sanguinea, have also been reported to contain this compound or its derivatives google.comebi.ac.uknih.govgoogle.compsu.eduresearchgate.net.

Here is a table summarizing some Urginea/Drimia species and associated this compound compounds:

| Genus | Species | Associated this compound Compounds |

| Urginea | maritima | This compound, Scilliroside, desacetylscilliroside, glucosyl scilliroside, scillaren (B1171841) A, scilliglaucoside, scillirubroside, scillarenin (B127669) β-D-glucoside, proscillaridin (B1679727) A google.comunl.eduebi.ac.ukedaegypt.gov.egedaegypt.gov.eggoogle.com |

| Urginea | scilla | This compound, Scillarene A and B, scilliroside, scillarenia, scilliacinoside, scilliglaucoside, scilliglaucosidin, scilliphaeosidin, scilliphaeoside, scillirubrosidin, scillirubroside, proscillaridin A google.comgoogle.compsu.edu |

| Urginea | rubella | Rubelin (related to this compound derivatives) google.comgoogle.compsu.edu |

| Urginea | pancration | Scilliglaucoside, scillirubroside, scilliroside, 5alpha-4,5-dihydrothis compound- 3beta- O-alpha- L-thevetosido-4'-beta- D-glucopyranoside ebi.ac.uk |

| Urginea | sanguinea | This compound researchgate.net |

| Drimia | maritima | This compound, Scilliroside, desacetylscilliroside, glucosyl scilliroside, scillaren A, scilliglaucoside, scillirubroside, scillarenin β-D-glucoside, proscillaridin A, 12β-hydroxy-5α-4,5-dihydro-scillirosidin, 16β-hydroxy-5α-4,5-dihydro-scillirosidin, 16β-O-acetyl-5α-4,5-dihydro-scillirosidin, 12β-hydroxy-scillirubrosidin, 16β-O-acetyl-scillirubrosidin, 9-hydroxy-scilliphaeosidine, 12β-hydroxy-desacetyl-scillirosidin unl.eduedaegypt.gov.egedaegypt.gov.egresearchgate.net |

| Drimia | robusta | 12β-hydroxyscillir- osidin rsc.org |

Other Plant Families and Genera (e.g., Homeria, Astragalus)

Beyond the Urginea/Drimia genus, this compound derivatives have been identified in other plant families. The Iridaceae family, particularly the genus Homeria, is known to contain this compound derivatives google.comgoogle.compsu.eduup.ac.za. Homeria glauca and Homeria pallida have been specifically mentioned in this regard up.ac.zascispace.com.

Interestingly, this compound has also been isolated from the roots of Astragalus candolleanus, a species belonging to the Fabaceae family nih.govresearchgate.net. This indicates a broader distribution of this compound or related structures across different plant families.

A table of other genera and families containing this compound or its derivatives:

| Family | Genus | Species | Associated this compound Compounds |

| Iridaceae | Homeria | glauca | This compound derivatives google.comgoogle.compsu.eduup.ac.za |

| Iridaceae | Homeria | pallida | Epoxythis compound scispace.com |

| Fabaceae | Astragalus | candolleanus | This compound nih.govresearchgate.net |

Biosynthesis and Accumulation Patterns of this compound in Plants

The biosynthesis of bufadienolides, including this compound, in plants is a complex process. While the complete pathway specifically for this compound is not fully elucidated in all details, it is understood to involve the mevalonic acid pathway, leading to the steroid backbone.

Proposed Biosynthetic Pathways

Cardiac glycosides, including bufadienolides like this compound, are steroidal glycosides google.comphiladelphia.edu.jo. The biosynthesis of the steroid nucleus typically proceeds via the mevalonic acid pathway, starting from acetyl-CoA and leading to isopentenyl pyrophosphate, squalene, and ultimately cholesterol and pregnenolone (B344588) researchgate.net. Pregnenolone is considered a precursor to bufadienolides researchgate.net. Further steps involve modifications of the steroid structure and the attachment of the characteristic six-membered lactone ring (bufadienolide) and sugar moieties ontosight.aiphiladelphia.edu.jo.

Scilliroside, the glycoside of this compound, is a β-D-glucoside where a glucose unit is attached to this compound ebi.ac.uk. This compound itself is considered the aglycone unl.eduresearchgate.net. The conversion of scilliroside to this compound can occur through enzymatic hydrolysis, likely by a β-glucosidase enzyme unl.edu.

While specific detailed enzymatic steps for this compound biosynthesis are still under investigation, the general pathway for bufadienolides provides a framework.

Factors Influencing this compound Content (e.g., seasonal variation, genetic factors)

The concentration of this compound and related compounds in plants can be influenced by various factors, including genetic makeup and environmental conditions.

Genetic factors play a significant role in the levels of scilliroside (and thus likely this compound) in Urginea maritima. Studies have shown substantial differences in scilliroside content among different clones derived from seeds, indicating a genetic basis for toxicant levels unl.eduresearchgate.netresearchgate.net.

Seasonal variation can also impact the accumulation patterns of bufadienolides in Drimia maritima. The scilliroside content in bulbs has been reported to be highest in late summer after a dormancy period and does not appear to change significantly with age researchgate.netresearchgate.net. Another study indicated that during the flowering period (about 2 to 4 weeks), the bulbs show a very high percentage of scilliroside, potentially due to the fast-growing stalk utilizing nutrients from the bulb and leaving the scilliroside behind unl.edu. Seasonal variation in glycosidal content in bulbs has been observed, with the highest levels found during October at the onset of dormancy, steadily decreasing to a minimum in June rsc.org.

Environmental factors such as sunlight intensity, temperature, and watering have also been examined for their effect on the effectiveness of bulb extracts from related plants in the Hyacinthaceae family rsc.org. While these studies may not have directly measured this compound, they suggest that environmental conditions can influence the levels of secondary metabolites in these plants rsc.org.

In vitro plant tissue culture techniques are being explored as a method to potentially enhance the production of secondary metabolites like proscillaridin A in Urginea maritima nih.govresearchgate.net. This research area could provide insights into factors influencing the accumulation of related compounds like this compound under controlled conditions.

Here is a summary of factors influencing this compound content:

| Factor | Influence on this compound Content | Source(s) |

| Genetic Factors | Significant differences in scilliroside levels observed among different plant clones. | unl.eduresearchgate.netresearchgate.net |

| Seasonal Variation | Scilliroside content in bulbs highest in late summer/onset of dormancy; can be high during flowering. | unl.edursc.orgresearchgate.netresearchgate.net |

| Environmental Factors | Sunlight intensity, temperature, and watering can potentially influence secondary metabolite levels. | rsc.org |

Isolation, Purification, and Structural Elucidation Methodologies for Scillirosidin

Advanced Extraction and Pre-purification Techniques

Extraction is the crucial first step to liberate scillirosidin from the plant material, while pre-purification aims to remove major interfering substances.

Solvent-Based Extraction Approaches

Various solvent systems have been employed for the extraction of this compound and related cardiac glycosides from plant sources. One method involves suspending the plant material in an acetic acid solution followed by extraction with chloroform (B151607). up.ac.za The residue from this step can then be further extracted with an ethanolic citrate (B86180) buffer, from which toxic components can be re-extracted using chloroform. up.ac.za Another approach for extracting cardiac glycosides, such as those found in Urginea maritima, involves using solvents like methanol (B129727). nih.gov Organic solvents such as ethanol (B145695) and chloroform are also known to be effective for dissolving compounds like oleandrin, a related cardiac glycoside. google.comgoogleapis.com

Table 1: Examples of Solvent Systems Used in this compound Extraction

| Solvent System | Application | Source |

| Acetic acid solution, then Chloroform | Extraction from Homeria glauca | up.ac.za |

| Ethanolic citrate buffer, then Chloroform | Re-extraction of toxic components from residue | up.ac.za |

| 70% Methanol | Extraction from Astragalus candolleanus roots | nih.gov |

| Ethanol and Chloroform | General organic solvents for cardiac glycosides | google.comgoogleapis.com |

Initial Chromatographic Separations

Thin Layer Chromatography (TLC) is a widely used initial chromatographic technique for separating components in a mixture and monitoring the progress of purification. libretexts.orgumich.edu It can be performed on an analytical scale or a preparative scale to purify small amounts of a compound. libretexts.org TLC utilizes a stationary phase, often silica (B1680970) gel or alumina, coated on an inert backing. libretexts.orgumich.edu The sample is applied as a spot and separated as a mobile phase moves up the plate by capillary action. libretexts.orgumich.edu Different compounds migrate at different speeds based on their affinities for the stationary and mobile phases. libretexts.orgwikipedia.org Visualization of separated compounds can be done under UV light or by using staining reagents. libretexts.orgwikipedia.org TLC is a quick, simple, and cost-effective technique that provides high sensitivity. libretexts.orgwikipedia.org It can be used to identify compounds, determine purity, and purify small amounts of material. libretexts.orgwikipedia.org Preparative TLC plates with thicker silica gel coatings can separate more than 100 mg of material. wikipedia.org TLC is also useful for quickly testing solvent mixtures before performing larger-scale column chromatography. wikipedia.org

High-Resolution Purification Strategies

Following initial extraction and pre-purification, more advanced chromatographic techniques are employed to obtain highly pure this compound.

Column Chromatography Techniques

Column chromatography is a highly efficient process used in the pharmaceutical industry for purifying and separating substances. column-chromatography.com It typically uses adsorbent materials like silica gel as the stationary phase. column-chromatography.comkanto.co.jplabbox.eu Silica gel is preferred due to its excellent adsorption properties, allowing for the isolation of specific compounds from complex mixtures. column-chromatography.comlabbox.eu This method is crucial for removing impurities and isolating active pharmaceutical ingredients, thereby improving drug quality and safety. column-chromatography.com Silica gel with a structure of high-quality pores is available as a white granulate of homogeneous size and is used as a carrier material for chromatography. labbox.eu It is suitable for rough purification and contributes to cost reduction in large-scale preparative operations. kanto.co.jp Spherical silica gel is considered superior to irregular shaped silica gel for forming uniform column beds, enhancing resolution and reproducibility in both laboratory-scale and industrial-scale preparative work. kanto.co.jp Conventional silica gels are weakly acidic, which can potentially decompose pH-sensitive compounds during purification; however, neutral spherical silica gel is available for separating such compounds. nacalai.com

In the isolation of toxic principles from Homeria glauca, the final separation was achieved by column chromatography on silica gel. up.ac.za Pure compounds, including this compound, have also been isolated from Astragalus candolleanus by column chromatography. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used to isolate and purify target compounds from complex mixtures on a larger scale than analytical HPLC. metwarebio.comphenomenex.com The primary goal of preparative HPLC is to obtain a sufficient quantity and purity of the desired compound for further use. phenomenex.com It is widely used in drug development, natural product isolation, and biomolecule purification. metwarebio.com Preparative HPLC systems are designed for sample loads ranging from milligrams to kilograms, utilizing large columns with inner diameters typically 20 mm or greater and high flow rates. metwarebio.comphenomenex.com This technique prioritizes yield and purity, aiming for greater than 90% yield and greater than 98% purity for bioactive molecules. metwarebio.com Preparative reversed-phase HPLC (RP-HPLC) is frequently used to purify synthetic peptides in milligram and gram quantities. mug.edu.plharvardapparatus.com It separates compounds based on subtle differences in their hydrophobic interactions with the stationary phase. harvardapparatus.com Preparative chromatography, including HPLC, is essential for isolating impurities from complex mixtures and purifying samples to meet specifications. rssl.com Careful method development and scale-up procedures are crucial for successful preparative chromatography. rssl.com

Chemical Synthesis and Derivatization Research of Scillirosidin

Semi-synthetic Modifications and Scaffold Derivatization

Semi-synthetic approaches involve using a naturally occurring precursor, such as Scillirosidin itself or a closely related bufadienolide, and introducing chemical modifications. This strategy can be more efficient than total synthesis for generating analogues. Research on cardiotonic steroids, including bufadienolides like this compound, has involved the preparation of a wide range of semi-synthetic analogues by introducing different modifications to the original compounds. mdpi.compsu.edu These modifications are often aimed at understanding the essential structural requirements for biological activity and potentially obtaining derivatives with altered properties. mdpi.com Derivatization of the steroidal scaffold, such as modifications to the C-3 hydroxyl group or alterations of the lactone ring at C-17β, are common strategies in the semi-synthetic modification of cardiotonic steroids. mdpi.com While specific details on semi-synthetic routes solely focused on this compound were not extensively detailed in the provided results, the general principles and sites of modification for related bufadienolides are well-established areas of research. researchgate.netmdpi.com

Exploration of Structure-Activity Relationship (SAR) through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to determine how modifications to a molecule's chemical structure affect its biological activity. wikipedia.orggardp.orgresearchgate.netcollaborativedrug.comtaylorandfrancis.comslideshare.net For this compound and its analogues, SAR exploration through chemical modification is crucial for identifying the structural features responsible for its biological effects and for developing derivatives with potentially improved or altered activities. researchgate.netmdpi.com By synthesizing and testing a series of chemically modified this compound analogues, researchers can deduce which parts of the molecule are essential for binding to its biological target, such as the Na+,K+-ATPase enzyme, and which modifications might enhance or reduce this interaction. google.comgoogle.commdpi.com

Research on cardiotonic steroids in general has provided significant insights into their SAR. researchgate.netmdpi.com Key structural features that have been investigated include the sugar moiety attached at C-3, the hydroxyl group at C-14β, and the nature and attachment of the lactone ring at C-17β. mdpi.com Modifications to the sugar unit, the introduction or removal of hydroxyl groups at various positions on the steroid core, and alterations to the bufadienolide ring have all been explored to understand their impact on activity. mdpi.com While specific detailed SAR data tables for this compound modifications were not found in the provided snippets, the general principles of cardiotonic steroid SAR, which are applicable to this compound, involve assessing the impact of these structural changes on binding affinity to the Na+,K+-ATPase and subsequent biological responses. google.comgoogle.commdpi.com Chemical mutagenesis and targeted modifications of specific residues have also been employed in SAR studies of other molecules, highlighting the precision with which structural changes can be introduced to probe activity relationships. nih.gov The analysis of SAR allows medicinal chemists to rationally design new molecules with desired biological profiles. gardp.orgnih.gov

Analytical Methodologies for Quantitative and Qualitative Analysis of Scillirosidin

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating the complex mixture of compounds found in plant extracts, allowing for the isolation and quantification of specific molecules like Scillirosidin.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of cardiac glycosides. researchgate.net Coupled with various detectors, most commonly a Diode Array Detector (DAD), HPLC allows for both the separation and preliminary identification of compounds based on their retention times and UV-Vis spectra.

Recent studies have focused on developing and validating reliable HPLC methods for the quantification of bufadienolides, including compounds structurally related to this compound, in Drimia maritima. rjpharmacognosy.ir For instance, a method was developed for the quantification of proscillaridin (B1679727) A, another significant cardiac glycoside in squill. rjpharmacognosy.ir This method utilized a reversed-phase C18 column with a gradient elution of methanol (B129727) and water, and UV detection at 300 nm. rjpharmacognosy.ir The validation of such methods typically includes assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). rjpharmacognosy.ir

In a study on red sea squill, RP-HPLC-DAD-MSn was used to characterize phenolic compounds and cardiac glycosides. This approach allowed for the distinction of over 50 compounds, with dihydroquercetin and its hexosides being predominant. researchgate.net The direct analysis of extracts without extensive sample cleanup helps in preserving the genuine compound profile. researchgate.net

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | rjpharmacognosy.ir |

| Mobile Phase | Gradient elution (methanol:water) | rjpharmacognosy.ir |

| Flow Rate | 1 mL/min | rjpharmacognosy.ir |

| Detection | UV at 300 nm | rjpharmacognosy.ir |

| LOD | 0.6 µg/mL (for proscillaridin A) | rjpharmacognosy.ir |

| LOQ | 1.8 µg/mL (for proscillaridin A) | rjpharmacognosy.ir |

| Recovery Average | 93.7% (for proscillaridin A) | rjpharmacognosy.ir |

Table 1: Example of HPLC Method Parameters for Cardiac Glycoside Analysis in Drimia maritima

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial screening and separation of compounds in plant extracts. nih.govsilicycle.com It is particularly useful for monitoring reactions, assessing compound purity, and for the preliminary selection of conditions for more advanced chromatographic techniques like HPLC. silicycle.com

In the context of this compound and related glycosides, TLC has been employed to assay the main glycosides in red squill. nih.gov This involves the separation of the glycosides from purified plant extracts on TLC plates, followed by elution and spectrophotometric determination (UV and visible) of the individual compounds. nih.gov This method has proven effective for assessing the potency of red squill bulbs. nih.gov The presence of scillarosides has also been confirmed in alcoholic extracts of Scilla bifolia using TLC analysis, although in trace amounts. academicjournals.org

Modern TLC offers a variety of stationary phases, including silica (B1680970) gel, and reversed-phase options like C18-modified silica. aga-analytical.com.pl The choice of the stationary and mobile phases is critical for achieving optimal separation. aga-analytical.com.pl

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics for the profiling of volatile and semi-volatile primary and secondary metabolites. nih.govnih.gov While direct analysis of large, non-volatile molecules like this compound is not feasible with GC-MS, it is invaluable for profiling the broader metabolic landscape of the plant source, which can indirectly provide chemotaxonomic markers associated with this compound presence.

The process typically involves the extraction of metabolites, followed by chemical derivatization to increase their volatility and thermal stability for GC analysis. nih.gov The separated compounds are then ionized and detected by a mass spectrometer, which provides a unique mass spectrum for each compound, aiding in its identification. nih.gov

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation of unknown compounds and for providing detailed fingerprints of complex metabolite mixtures.

Mass Spectrometry-Based Metabolomics for Comparative Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a highly sensitive and selective technique for comprehensive metabolite profiling. nih.gov Untargeted metabolomics using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) allows for the characterization of a wide array of metabolites in a sample. chemrxiv.org

In the analysis of squill varieties, UPLC/MS has been instrumental in comparing the metabolomes of red and white squill. mdpi.comresearchgate.net These studies have revealed that bufadienolides, the class of compounds to which this compound belongs, are more abundant in white squill. mdpi.com Specific bufadienolides identified include hydroxy-scilliglaucosidin-O-rhamnoside and desacetylthis compound-O-rhamnoside. mdpi.comresearchgate.net The data from these analyses, when subjected to multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), can effectively classify different plant varieties based on their chemical profiles. mdpi.comresearchgate.net

| Technique | Application | Key Findings | Reference |

| UPLC/MS | Comparative metabolomics of red and white squill | Bufadienolides are more abundant in white squill. | mdpi.comresearchgate.net |

| SPME-GC/MS | Volatile organic compound profiling | Red squill has a higher percentage of monoterpenes. | mdpi.comnih.gov |

Table 2: Mass Spectrometry-Based Metabolomic Findings in Squill

Nuclear Magnetic Resonance (NMR)-Based Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites in a complex mixture. nih.gov While generally less sensitive than MS, NMR offers high reproducibility and is excellent for identifying and quantifying major metabolites without the need for extensive sample preparation or derivatization. nih.govspringernature.com

NMR-based metabolomics has been used alongside MS to provide a more comprehensive map of the metabolites in red and white squill. mdpi.comresearchgate.net Both 1D and 2D NMR experiments are employed. 1D NMR provides a rapid fingerprint of the sample, while 2D NMR experiments like COSY, HSQC, and HMBC are used to elucidate the structures of the detected compounds by revealing correlations between different nuclei. mdpi.com This combined approach has been successful in the structural confirmation of major metabolites, including various bufadienolides, flavonoids, and other compounds that differentiate the squill varieties. mdpi.comresearchgate.net

The non-selective nature of NMR allows for the detection of a broad range of compounds, making it a valuable tool for obtaining a holistic view of the plant's metabolome. nih.govmdpi.com

Preclinical Mechanistic Pharmacology of Scillirosidin

Molecular Target Engagement and Binding Dynamics

Understanding the molecular targets and binding dynamics of scillirosidin is crucial for elucidating its pharmacological effects. Bufadienolides, including this compound, are known to interact with specific molecular targets that mediate their biological activities. ontosight.ai

Inhibition of Na+/K+-ATPase: Molecular Mechanisms and Kinetic Studies

A primary molecular target of this compound, like other cardiac glycosides and bufadienolides, is the Na+/K+-ATPase (sodium-potassium pump). researchgate.netebi.ac.ukekb.eg This enzyme is a crucial transmembrane protein responsible for maintaining electrochemical gradients of sodium and potassium ions across the cell membrane. nih.gov It actively transports three sodium ions out of the cell and two potassium ions into the cell, utilizing energy from ATP hydrolysis. nih.gov

Inhibition of Na+/K+-ATPase by compounds like this compound leads to an increase in intracellular sodium concentration. ekb.egepdf.pub This disruption of the sodium gradient subsequently affects the Na+/Ca2+ exchanger (NCX), a transporter that typically uses the sodium gradient to extrude calcium from the cell. nih.govnih.gov With a reduced sodium gradient, the NCX's ability to remove intracellular calcium is diminished, leading to an accumulation of intracellular calcium ions. ekb.egepdf.pub This increase in intracellular calcium is a key mechanism underlying the cardiotonic effects of cardiac glycosides. epdf.pub

Kinetic studies of Na+/K+-ATPase inhibition by cardiac glycosides, while not always specifically focused on this compound in the provided search results, generally involve analyzing the enzyme's activity in the presence of the inhibitor. These studies aim to determine parameters such as the inhibition constant (Ki) and the nature of inhibition (e.g., competitive, non-competitive). The affinity of bufadienolides for Na+/K+-ATPase can be influenced by structural features, such as the type of lactone ring at carbon 17 of the steroid backbone. researchgate.net

Some studies on related compounds or plant extracts containing bufadienolides have investigated the effects on Na+/K+-ATPase. For instance, scilliroside (B1681605), a glycoside of this compound, has been shown to inhibit the basolateral (Na+ + K+)-ATPase in studies involving uracil (B121893) transport. ebi.ac.uk The positive inotropic effect of certain plant extracts containing glycoside constituents is most likely a result of blocking Na+/K+-ATPase. researchgate.net

Other Identified Molecular Interactions

While the primary and well-established molecular target of this compound and related bufadienolides is the Na+/K+-ATPase, research has also explored other potential molecular interactions. Some studies on bufadienolides have investigated interactions with proinflammatory mediators using molecular docking, although these studies may not have focused specifically on this compound. researchgate.net Additionally, some bufadienolides have shown interactions with nuclear receptors. researchgate.netmdpi.com

Cellular and Subcellular Modulatory Effects

The molecular interactions of this compound lead to various effects at the cellular and subcellular levels, influencing key physiological processes.

Effects on Ion Homeostasis (e.g., intracellular Na+ and Ca2+ levels)

As a consequence of Na+/K+-ATPase inhibition, this compound significantly impacts intracellular ion homeostasis, particularly the levels of sodium and calcium ions. The inhibition of the sodium pump leads to an increase in intracellular sodium concentration ([Na+]i). ekb.egepdf.pub This elevated [Na+]i, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX), which normally expels calcium from the cell. nih.govepdf.pubnih.gov The resulting decrease in calcium efflux through the NCX leads to an increase in intracellular calcium concentration ([Ca2+]i). ekb.egepdf.pub

This disruption of ion homeostasis, specifically the rise in intracellular calcium, is a critical factor in the biological effects of this compound and other cardiac glycosides, including their influence on cardiac muscle contraction and potentially other cellular processes. epdf.pub Intracellular sodium homeostasis is a central player in cellular physiology, influencing the concentrations of other ions and molecules, and is dysregulated in various disease states. nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

This compound and other bufadienolides have been investigated for their ability to induce apoptosis and modulate the cell cycle in various cellular models, particularly in the context of cancer research. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov The cell cycle is a tightly regulated series of events that leads to cell division, and its uncontrolled progression is characteristic of cancer cells. researchgate.net

Studies have indicated that bufadienolides can induce apoptosis and affect cell cycle progression in cancer cell lines. mdpi.com While specific detailed mechanisms for this compound were not extensively detailed in the provided snippets regarding apoptosis and cell cycle modulation, the general mechanisms by which other compounds induce apoptosis and cell cycle arrest in cancer cells include the activation of caspases, modulation of proteins like Bcl-2, and interference with cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govresearchgate.netnjppp.comnih.gov For example, some compounds have been shown to induce apoptosis through extrinsic pathways and cause cell cycle arrest at specific phases like G2/M or S phase. researchgate.netnjppp.com The interplay between cell cycle regulators and apoptotic factors is critical for maintaining tissue homeostasis, and its deregulation can lead to pathological conditions like cancer. nih.gov

Anti-proliferative Mechanisms in in vitro Cancer Models (e.g., cell line studies)

Research has explored the anti-proliferative effects of this compound and related compounds in various in vitro cancer models, typically using cancer cell lines. The anti-proliferative activity refers to the ability of a compound to inhibit the growth and division of cancer cells. mdpi.com

Bufadienolides, including those from Drimia species, have demonstrated anticancer activities in various studies. researchgate.netmdpi.com this compound itself, or extracts containing it, have shown activity against certain cell lines. For instance, bufadienolides have been studied for their potential in inhibiting the growth of cancer cell lines. ontosight.airesearchgate.net The mechanisms underlying the anti-proliferative effects of this compound in cancer models are likely linked to its ability to inhibit Na+/K+-ATPase, disrupt ion homeostasis, and induce apoptosis or cell cycle arrest. oncodesign-services.comepdf.pubmdpi.comnih.gov

The disruption of ion balance, particularly the increase in intracellular calcium due to Na+/K+-ATPase inhibition, can trigger downstream signaling pathways that lead to growth inhibition and apoptosis in cancer cells. ekb.egepdf.pub Furthermore, bufadienolides may exert anti-proliferative effects through mechanisms involving the modulation of cellular signaling pathways that regulate cell survival, proliferation, and death. samipubco.comrsc.org Studies on other compounds have shown anti-proliferative effects mediated by mechanisms such as inhibiting DNA synthesis, affecting cell cycle-related proteins like CDKs and cyclins, and inducing apoptosis through various pathways. nih.govresearchgate.netnjppp.comnih.govmdpi.com

| Cancer Cell Line | IC50 (µM) | Effect on Cell Cycle Phase | Apoptosis Induction |

| Cell Line A | X.XX | G2/M Arrest | Yes |

| Cell Line B | Y.YY | S Phase Arrest | Yes |

| Cell Line C | Z.ZZ | No significant arrest | Limited |

Such tables in research articles would present quantitative data (e.g., IC50 values representing the concentration required for 50% inhibition of cell growth) and qualitative or quantitative observations on cell cycle distribution and apoptosis markers in different cancer cell lines treated with this compound. njppp.com

Biochemical and Physiological Pathway Modulation

Impact on Signal Transduction Pathways (e.g., calcium signaling)

Calcium signaling is a crucial intracellular communication mechanism involved in a wide array of cellular activities, including signal transduction. biologists.comwikipedia.org It plays a key role in signal transduction pathways and is fundamental to physiology. biologists.com Calcium ions (Ca²⁺) are essential for signal transduction and impact various cellular activities. wikipedia.orgmedwinpublishers.com Once Ca²⁺ enters the cytosol, it exerts allosteric regulatory effects on many enzymes and proteins. wikipedia.orgresearchgate.net Calcium signaling can activate certain ion channels for short-term changes in the cell and act as a second messenger through indirect signal transduction pathways for longer-term changes, such as in gene transcription. wikipedia.org

Cardiac glycosides, a class of compounds that includes bufadienolides like this compound, are known to suppress the Na+/K+-ATPase of cell membranes. nuph.edu.uamdpi.com By inhibiting this enzyme, cardiac glycosides cause an increase in intracellular sodium concentration. nuph.edu.uamdpi.com This, in turn, leads to an accumulation of intracellular calcium via the Na+-Ca²⁺ exchange system. nuph.edu.ua In the heart, increased intracellular calcium enhances contractility by making more calcium available to bind to troponin-C. nuph.edu.ua

While the direct impact of this compound specifically on calcium signaling pathways is linked to its Na+/K+-ATPase inhibition, the broader context of calcium signaling involvement in various biological processes is well-established. Calcium signaling dysregulation has been studied in various conditions, and disturbances in this pathway may contribute to underlying molecular mechanisms of certain disorders. medwinpublishers.com Calcium signaling is involved in multiple systems and impacts many aspects of cellular life, including neuronal development, immune cell function, metabolism, and the digestive system. medwinpublishers.com

Influence on Metabolic Processes (e.g., linoleic acid metabolism)

Metabolic pathways are complex networks of biochemical reactions that are essential for cellular function. This compound has been mentioned in the context of metabolomic profiling studies. In one study examining plasma metabolomic profiling after feeding dried distiller's grains with solubles in different cattle breeds, this compound was identified as a metabolite. nih.govmdpi.com This study indicated that the diet modulated metabolic pathways including fatty acid metabolism, amino acid metabolism, glycerophospholipid metabolism, choline (B1196258) metabolism, prostate cancer metabolism, and GnRH secretion. nih.govmdpi.com While this compound was detected, its specific influence on these pathways within the context of the study's intervention requires further detailed investigation. nih.govmdpi.com

Linoleic acid metabolism is an example of a metabolic process that involves a series of desaturation and elongation steps occurring primarily in the endoplasmic reticulum. reactome.org Linoleic acid is an essential omega-6 fatty acid obtained through diet and plays roles in skin and hair growth, bone health, metabolism regulation, and reproductive system maintenance. reactome.org Derivatives of linoleic acid are known to influence inflammatory processes and can alter metabolic processes by affecting pathways involving transcription factors like peroxisome proliferator-activated receptors. nih.gov Dysregulation of linoleic acid metabolism has been explored in the context of metabolic syndrome, where certain genes involved in this pathway were found to be significantly downregulated in affected individuals. nih.gov this compound's potential influence on linoleic acid metabolism or other metabolic processes would likely be investigated through targeted metabolomic or lipidomic studies.

Structure-Activity Relationship (SAR) Elucidation of Biological Effects

Correlating Structural Features with Na+/K+-ATPase Inhibition Potency

Cardiac glycosides, including bufadienolides, are characterized by their ability to inhibit the membrane-bound sodium-potassium activated ATPase (Na+/K+-ATPase). scholarsresearchlibrary.com This inhibition is the well-established mechanism of action for their cardiotonic effects. nuph.edu.uamdpi.comgoogle.com The cardiac activity of these compounds is linked to the aglycone structure. nuph.edu.ua While the sugar moiety does not directly participate in the activity, its presence can enhance activity and modulate it by altering the compound's polarity. nuph.edu.ua

Specific structural elements are considered important for the Na+/K+-ATPase inhibitory activity of cardiac glycosides. These include the configuration of the lactone ring at C-17 (must be in the β configuration) and the configuration of the steroid rings (activity is maximized with cis, trans, cis configuration for the A, B, C, and D rings, with the C and D rings being cis fused). nuph.edu.ua The binding of digitalis glycosides or their analogues to the Na+/K+-ATPase, after the release of 3 Na⁺ and before the uptake of 2 K⁺, inhibits the enzyme activity by preventing K⁺ binding. googleapis.com

Quantitative structure-activity relationship (QSAR) studies have been employed to develop predictive models for the cytotoxic activity of cardiac glycosides, which is related to their Na+/K+-ATPase inhibition. scholarsresearchlibrary.com These studies aim to correlate molecular descriptors with experimental activity to understand the structural features responsible for the observed effects. scholarsresearchlibrary.com

Toxicological Research on Scillirosidin: Mechanistic Insights from Preclinical Models

In Vivo Animal Models: Mechanistic Study of Toxicokinetics and Toxicodynamics

In vivo animal models are crucial for understanding the complex interplay of absorption, distribution, metabolism, and excretion (toxicokinetics) and the subsequent biological effects (toxicodynamics) of scillirosidin within a living system. omicsonline.org These models help to bridge the gap between in vitro findings and potential toxicity in humans. omicsonline.org

Metabolic Activation and Biotransformation Pathways (e.g., scilliroside (B1681605) to this compound conversion by β-glucosidase)

This compound is the aglycone of scilliroside, a bufadienolide glycoside found in plants like Drimia maritima (red squill). nih.govmdpi.commdpi.com The conversion of scilliroside to the more toxic this compound is a significant metabolic activation step. This biotransformation is primarily mediated by enzymatic hydrolysis of the glycosidic bond. Beta-glucosidase enzymes are known to cleave β-glycosidic linkages, releasing the aglycone from the glycoside. mdpi.comnih.govresearchgate.netnih.gov In the context of scilliroside, the glucose moiety is cleaved by β-glucosidase, yielding this compound. This enzymatic conversion can occur in the gastrointestinal tract, particularly by gut microbiota, or within tissues after absorption. researchgate.net Understanding these metabolic pathways is essential for determining the biologically active form of the compound and its systemic availability.

Systemic Effects and Target Organ Mechanisms (e.g., cardiac, neurological, gastrointestinal mechanisms in animals)

This compound, like other cardiac glycosides, exerts its primary toxic effects on the cardiovascular system. nih.govmdpi.com The fundamental mechanism involves the inhibition of the sodium-potassium pump (Na+/K+-ATPase), a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels. The elevated intracellular calcium can lead to increased myocardial contractility, but also to calcium overload, which disrupts normal cardiac function and can cause arrhythmias.

Beyond cardiac effects, this compound can also induce neurological and gastrointestinal symptoms in animals. Neurological signs may include tremors and convulsions, likely due to effects on ion channels and neurotransmission in the central nervous system. mdpi.com Gastrointestinal toxicity, such as vomiting and diarrhea, can result from local irritation or systemic effects on smooth muscle function. mdpi.com The specific mechanisms underlying the neurological and gastrointestinal effects are less extensively documented compared to the cardiac toxicity, but are likely related to the compound's interaction with ion pumps and channels in these tissues.

Cellular and Molecular Basis of Observed Animal Toxicity (e.g., necroapoptosis in specific cell types)

At the cellular level, the toxicity of this compound is linked to the disruption of cellular ion homeostasis, particularly calcium overload, stemming from Na+/K+-ATPase inhibition. This can trigger various forms of cell death. While apoptosis is a programmed form of cell death, necrosis has been classically defined as an unprogrammed response to severe insult. nih.govcellsignal.com However, regulated forms of necrosis, such as necroptosis, have been identified, which are driven by defined molecular pathways. cellsignal.comnephrologie-dresden.orgnih.gov Research suggests that bufadienolides, including this compound, can induce cell death in specific cell types. mdpi.com The precise mechanisms of cell death induced by this compound, including the potential involvement of necroapoptosis (a process exhibiting features of both necrosis and apoptosis), require further detailed investigation. Disruption of mitochondrial function due to calcium overload is a likely contributor to cell death pathways.

Comparative Toxicological Profiles with Related Bufadienolides (e.g., proscillaridin (B1679727), desacetylthis compound)

This compound exhibits higher toxicity compared to some other related bufadienolides, such as proscillaridin and desacetylthis compound. nih.govmdpi.comresearchgate.net This difference in toxicity is attributed, in part, to structural variations, specifically the presence of an acetoxy group at the C-6 position in scilliroside (the precursor to this compound). nih.govmdpi.comresearchgate.net

The comparative toxicological profiles highlight the structure-activity relationships among bufadienolides. Small modifications in the chemical structure, such as the presence or absence of glycoside moieties or specific functional groups, can significantly influence their toxicokinetic behavior, their affinity for the Na+/K+-ATPase, and ultimately, their toxic potency. Studies comparing the effects of this compound, proscillaridin, and desacetylthis compound in animal models or cellular assays provide valuable insights into the molecular determinants of bufadienolide toxicity.

| Compound | PubChem CID | Notes | Relative Toxicity (vs. This compound) |

| This compound | 222160 | Aglycone of Scilliroside | - |

| Scilliroside | 441871 | Glycoside precursor of this compound | Generally less toxic than this compound nih.govmdpi.com |

| Proscillaridin | 5284613 | Related bufadienolide glycoside | Less toxic than this compound nih.govmdpi.com |

| Desacetylthis compound | 165562 | Related bufadienolide (lacks acetyl group) | Less toxic than this compound nih.govmdpi.com |

Advanced Research Applications and Future Directions for Scillirosidin Studies

Computational Chemistry and In Silico Modeling of Scillirosidin Interactions

Computational methods offer a powerful lens through which to examine the intricate dance between this compound and its biological targets at the atomic level. These in silico techniques can predict binding affinities, elucidate mechanisms of action, and guide the design of novel derivatives with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method can be employed to model its interaction with its primary target, the Na+/K+-ATPase pump. While specific docking studies on this compound are not extensively reported in the available literature, research on other cardiac glycosides, such as bufalin and digoxin, provides a framework for how such studies would be conducted. jyoungpharm.orgnih.gov The crystal structure of the Na+/K+-ATPase can be used to create a virtual binding pocket, into which the three-dimensional structure of this compound is placed. jyoungpharm.org Scoring functions are then used to estimate the binding energy and identify the most likely binding pose. These studies can reveal key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the this compound molecule. For instance, studies on other bufadienolides have highlighted the importance of the lactone ring and hydroxyl groups in forming stable interactions with the Na+/K+-ATPase. jyoungpharm.orgnih.gov

Molecular dynamics (MD) simulations build upon the static picture provided by molecular docking by introducing motion and simulating the behavior of the this compound-receptor complex over time. nih.gov This technique can provide insights into the stability of the predicted binding pose, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. MD simulations can help to refine the understanding of the binding mechanism and provide a more dynamic and realistic representation of the molecular recognition process. nih.gov

Table 1: Key Computational Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to this compound Research |

| Binding Energy | The calculated strength of the interaction between this compound and its target protein. | A lower binding energy suggests a more stable and potent interaction. |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Identifying key hydrogen bonds can guide the design of derivatives with enhanced binding. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | Understanding these interactions is crucial for predicting the binding of the steroid core of this compound. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | In MD simulations, a stable RMSD over time indicates a stable binding pose. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound and its analogues, QSAR studies can be invaluable for predicting the biological activity of new, untested derivatives and for identifying the key structural features that contribute to their potency.

A QSAR study typically involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), or topological indices that describe the shape and connectivity of the molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

A QSAR study on bufadienolides, the class of compounds to which this compound belongs, has been conducted to understand their cytotoxic activities against cancer cells. nih.gov This study revealed that both hydrophobic groups and hydrogen bond donors are important features for the activity of these compounds. nih.gov Such models can be used to virtually screen libraries of this compound derivatives and prioritize those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process.

Biotechnological Approaches for Enhanced Production and Derivatization

The natural abundance of this compound in its plant source, Drimia maritima (formerly Urginea maritima), can be low and variable. Biotechnological methods offer a promising alternative for the sustainable and controlled production of this compound and its derivatives.

Plant cell culture is a technique where plant cells are grown in vitro in a liquid or on a solid nutrient medium. nih.govbuffalo.edu This method can be used to produce secondary metabolites like this compound in a controlled environment, independent of geographical and climatic factors. Callus cultures of Charybdis congesta (a related species) have been shown to produce bufadienolides, including scilliroside (B1681605). rsc.org Similarly, cell suspension cultures of Urginea maritima have been established for the production of another cardiac glycoside, proscillaridin (B1679727) A. nih.govimrpress.com These studies demonstrate the feasibility of using plant cell cultures for the production of this compound.

Elicitation is a strategy used to enhance the production of secondary metabolites in plant cell cultures by adding signaling molecules (elicitors) to the culture medium. imrpress.com These elicitors can be biotic (e.g., fungal extracts, chitosan) or abiotic (e.g., heavy metals, jasmonates). For example, the addition of methyl jasmonate to Urginea maritima cell suspension cultures has been shown to significantly increase the production of proscillaridin A. nih.govimrpress.com Similar strategies could be applied to enhance the yield of this compound in cell cultures.

Table 2: Elicitation Strategies for Enhanced Cardiac Glycoside Production

| Elicitor Type | Example | Potential Effect on this compound Production |

| Biotic | Yeast Extract, Chitosan | Can mimic pathogen attack, triggering defense responses and secondary metabolite production. |

| Abiotic | Methyl Jasmonate, Salicylic Acid | Plant hormones that regulate defense and stress responses, often leading to increased production of secondary metabolites. |

| Heavy Metals | Copper Sulfate, Cadmium Chloride | Can induce stress responses that lead to the accumulation of secondary metabolites. |

Genetic engineering offers the potential to manipulate the biosynthetic pathway of this compound to increase its production or to generate novel derivatives. While the complete biosynthetic pathway of this compound has not yet been fully elucidated, studies on other cardiac glycosides have identified key genes and enzymes involved in their formation. nih.govmdpi.comaiche.orgresearcher.life

The biosynthesis of cardiac glycosides begins with the sterol pathway, and involves a series of oxidation, reduction, and glycosylation steps catalyzed by enzymes such as cytochrome P450s, reductases, and glycosyltransferases. nih.govmdpi.com By identifying the homologous genes in Drimia maritima, it may be possible to overexpress key enzymes in the pathway to increase the flux towards this compound. Conversely, knocking out or silencing genes that lead to the formation of unwanted byproducts could also enhance the yield of the desired compound. Furthermore, introducing genes from other organisms could lead to the production of novel this compound derivatives with altered biological activities. buffalo.edu

Development of Research Probes and Tool Compounds based on this compound

To fully understand the biological roles of this compound and its molecular targets, it is essential to develop chemical tools derived from its structure. These tools can be used to visualize the localization of the compound in cells, to identify its binding partners, and to probe its mechanism of action.

Research probes are molecules that are designed to interact with a specific biological target and produce a detectable signal. nih.govresearchgate.net For this compound, a fluorescent probe could be synthesized by attaching a fluorescent dye (a fluorophore) to a position on the molecule that is not critical for its biological activity. rsc.orgnih.govnih.govrsc.org This would allow researchers to visualize the uptake and subcellular localization of this compound in living cells using fluorescence microscopy.

Tool compounds are molecules that are used to study biological processes. nih.govsigmaaldrich.com They are often analogues of a bioactive compound that have been modified to have specific properties, such as increased potency, selectivity, or the ability to be attached to a solid support for affinity chromatography. The synthesis of this compound analogues with different functional groups could lead to the identification of compounds with improved therapeutic properties or with specific activities that can be used to dissect the complex signaling pathways affected by this cardiac glycoside. edu.krd For example, a biotinylated derivative of this compound could be used to isolate and identify its binding partners from cell lysates.

Emerging Areas of this compound Research (e.g., insecticidal properties)

Beyond its well-documented role as a rodenticide, this compound is gaining attention for its potential applications in other areas of pest management, particularly as an insecticide. Research into the broader biocidal properties of this compound and its parent plant, Drimia maritima, has revealed significant effects on various insect species. These emerging studies highlight a promising, alternative application for this potent cardiac glycoside.

The insecticidal activity of this compound is rooted in its class of compounds, bufadienolides, which are known for their defensive role in plants against herbivores and pathogens nih.gov. The primary mechanism of action for bufadienolides is the inhibition of the Na+/K+-ATPase enzyme, a critical component for maintaining electrochemical gradients across cell membranes in animals, including insects nih.gov. Disruption of this enzyme's function can lead to a range of physiological disturbances, ultimately resulting in paralysis and death.

Recent investigations have focused on crude extracts of Drimia maritima, which are rich in this compound and related glycosides, to evaluate their efficacy against various insect pests. These studies confirm that the toxic properties of the plant extend beyond rodents and have significant lethal and sublethal effects on insects.

Detailed Research Findings:

Drosophila melanogaster (Vinegar Fly): Studies using ethanolic extracts of D. maritima on second-stage larvae of the vinegar fly have shown significant dose-dependent mortality, reaching up to 100% after 15 days of treatment researchgate.netmalque.pub. Beyond direct lethality, the treatment induced developmental and reproductive disruptions. Researchers observed incomplete nuptial courtship and a significant reduction in the number of eggs laid and the subsequent number of larvae from the treated generation researchgate.netmalque.pub. This suggests that this compound not only acts as a toxin but also interferes with critical reproductive behaviors.

Culex pipiens (Common House Mosquito): Aqueous extracts of D. maritima have demonstrated potent larvicidal properties against the fourth instar larvae of Culex pipiens smujo.id. The bioassays revealed a clear dose-response relationship, establishing the extract's lethal efficacy smujo.id. Further biochemical analysis indicated a neurotoxic effect, with the extract inhibiting the activity of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system smujo.id. The treatment also led to a significant decrease in the total body content of proteins, carbohydrates, and lipids in the larvae, indicating a broad physiological impact smujo.id.

Tribolium castaneum (Red Flour Beetle): The contact toxicity of Urginea maritima (a synonym for D. maritima) extracts has been confirmed against adult red flour beetles, a common pest of stored products nih.gov. This finding is significant as it suggests a potential use for this compound-containing compounds in protecting stored grains and other food products from infestation nih.gov.

Tetranychus urticae (Two-Spotted Spider Mite): While not an insect, this common agricultural pest was tested against bufadienolides isolated from a related plant, Drimia pancration. The study found that these compounds exhibited significant acaricidal (mite-killing) activity. One specific bufadienolide caused 100% mortality within 24 hours at a dose of 100 µg/cm² nih.gov. This highlights the potential for this compound to be effective against a wider range of arthropod pests.

These studies collectively underscore the potential of this compound as a broad-spectrum, plant-derived insecticide. Its neurotoxic effects, combined with its ability to disrupt development and reproduction, make it a multifaceted candidate for integrated pest management (IPM) strategies. Future research will likely focus on isolating this compound and its related compounds to conduct more precise bioassays, determine the specific mode of action in different insect species, and evaluate its safety profile for non-target organisms.

Table 1. Summary of Research on the Insecticidal Properties of Drimia maritima Extracts

| Target Pest | Scientific Name | Extract Type | Observed Effects | Citations |

|---|---|---|---|---|

| Vinegar Fly | Drosophila melanogaster | Ethanolic | Up to 100% larval mortality; Disrupted sexual courtship; Reduced fecundity and fertility. | researchgate.netmalque.pub |

| Common House Mosquito | Culex pipiens | Aqueous | Potent larvicidal activity; Neurotoxic effects (Acetylcholinesterase inhibition); Reduction in proteins, carbohydrates, and lipids. | smujo.id |

| Red Flour Beetle | Tribolium castaneum | Ethanolic & Methanolic | Effective contact toxicity against adult beetles. | nih.gov |

| Two-Spotted Spider Mite | Tetranychus urticae | Methanolic (from D. pancration) | Significant acaricidal activity; 100% mortality within 24h for some bufadienolides. | nih.gov |

Q & A

Q. How can researchers design a preliminary study to isolate this compound from natural sources?

- Methodological Answer : Start with solvent extraction (e.g., ethanol or dichloromethane) followed by fractionation via column chromatography (silica gel or reverse-phase). Monitor fractions using thin-layer chromatography (TLC) with specific staining reagents (e.g., vanillin-sulfuric acid for terpenoids). Confirm this compound presence in active fractions using spectroscopic techniques .

Q. What are the critical parameters for assessing this compound’s stability in experimental settings?

- Methodological Answer : Evaluate stability under varying pH, temperature, and light exposure using accelerated degradation studies. Monitor degradation products via HPLC-MS and quantify half-life. Include control samples stored at -80°C with desiccants to establish baseline stability .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported toxicological data across studies?

- Methodological Answer : Conduct comparative meta-analyses to identify variables such as purity levels (e.g., ≥95% by HPLC), model systems (e.g., cell lines vs. in vivo models), and dosing protocols. Validate conflicting results via independent replication studies under standardized conditions, ensuring adherence to OECD guidelines for toxicity testing .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurotoxicology?

- Methodological Answer : Combine in vitro (e.g., neuronal cell cultures) and in vivo models (e.g., rodent studies) with dose-response analyses. Use transcriptomics/proteomics to identify pathway disruptions. Include positive controls (e.g., known neurotoxins) and validate findings via siRNA knockdown or pharmacological inhibitors .

Q. How can researchers resolve discrepancies in this compound’s bioactivity data between enzymatic assays and whole-organism studies?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to measure tissue distribution. Test metabolites for activity and assess enzyme inhibition kinetics (e.g., IC₅₀, Ki values) under physiologically relevant conditions (e.g., cofactors, pH). Cross-validate with computational docking studies to predict binding affinities .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models to account for repeated measurements .

Q. How should researchers formulate hypotheses about this compound’s ecological roles using existing literature?

- Methodological Answer : Apply the PICO framework (Population: target organisms; Intervention: this compound exposure; Comparison: untreated controls; Outcomes: mortality/growth rates) to structure questions. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as its role in plant-herbivore interactions .

Synthesis and Structural Analysis

Q. What strategies are effective for optimizing this compound’s synthetic routes in a laboratory setting?

- Methodological Answer : Compare semi-synthetic (e.g., derivatization of natural precursors) vs. total synthetic routes. Optimize reaction conditions (e.g., catalysts, solvents) using design-of-experiment (DoE) approaches. Characterize intermediates via X-ray crystallography or 2D-NMR to confirm stereochemistry .

Q. How can researchers validate the structural identity of novel this compound analogs?

- Methodological Answer : Perform comprehensive spectroscopic profiling (¹H/¹³C NMR, IR, HRMS) and compare with computational predictions (e.g., DFT-based NMR chemical shift calculations). Assess purity via elemental analysis and chiral HPLC for stereoisomers .

Data Reproducibility and Reporting

Q. What minimum experimental details are required to ensure reproducibility in this compound studies?

- Methodological Answer : Report solvent grades, instrument parameters (e.g., HPLC column type, gradient program), and biological model specifics (e.g., cell line authentication, animal strain). Deposit raw data (spectra, chromatograms) in repositories like Zenodo and provide step-by-step protocols in supplementary materials .

Q. How should researchers document contradictory findings in this compound’s pharmacological profiles?

- Methodological Answer : Use the PRISMA checklist for systematic reviews to transparently report search strategies, inclusion/exclusion criteria, and bias assessments. Discuss potential confounders (e.g., impurity interference) in the Discussion section, citing raw data availability for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.